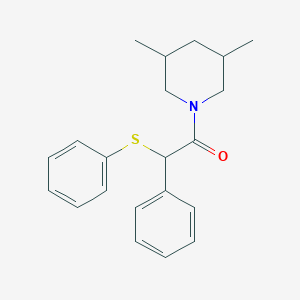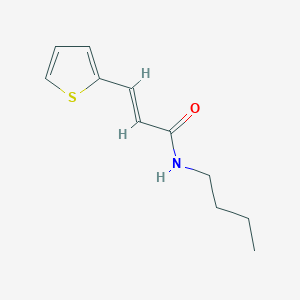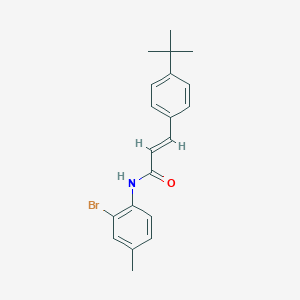![molecular formula C23H20N2O3 B329655 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE](/img/structure/B329655.png)
4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a five-membered lactam ring, fused with a naphthyl group and a dimethoxybenzylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and hydrazides. One common method is the solventless mechanochemical reaction, where the reactants are ground together in a ball mill. This eco-friendly approach avoids the use of solvents and often results in high yields and purity . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the benzylidene moiety.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The specific pathways involved depend on the biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives and benzylidene compounds. For example:
4-(3,4-dimethoxybenzylidene)-2-(2-naphthyl)-1,3-oxazol-5(4H)-one: This compound shares a similar benzylidene moiety but has an oxazole ring instead of a pyrazolone ring.
2,3-dihydroquinazolin-4(1H)-ones: These compounds also feature a fused ring system and exhibit similar biological activities.
The uniqueness of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one |
InChI |
InChI=1S/C23H20N2O3/c1-15-20(12-16-8-11-21(27-2)22(13-16)28-3)23(26)25(24-15)19-10-9-17-6-4-5-7-18(17)14-19/h4-14H,1-3H3/b20-12- |
InChI Key |
PEGCLENXHALNQV-NDENLUEZSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3 |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylsulfamoyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B329572.png)

![1,4-Bis[(4-fluorophenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B329575.png)

![Methyl 2-[(4-isopropylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329580.png)
![N-{6-[(2,4-dimethoxybenzoyl)amino]-2-pyridinyl}-2,4-dimethoxybenzamide](/img/structure/B329581.png)
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B329582.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B329583.png)
![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B329586.png)
![2-(4-chlorophenoxy)-N-[3-({[(4-chlorophenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B329590.png)

![2-(3,4-dimethylphenyl)-N-[2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329592.png)
![2-phenyl-N-(2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-(phenylsulfanyl)acetamide](/img/structure/B329593.png)
![N-[1-(1-adamantyl)ethyl]-2-methylbenzamide](/img/structure/B329595.png)
